![molecular formula C19H22N2O3S B2719554 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946225-40-7](/img/structure/B2719554.png)
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic compound. It is a derivative of benzamide , which is the simplest amide derivative of benzoic acid . The compound has a propylsulfonyl group and a tetrahydroquinolin group attached to the nitrogen atom of the benzamide .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide, the parent compound of “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, has been determined in the gas phase by electron diffraction . The structure was analyzed using results from quantum chemical calculations . The structure of the specific compound “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” would be similar but with additional groups attached to the nitrogen atom .Scientific Research Applications
Synthesis and Chemical Applications
Tetrahydroquinolines are synthesized through various chemical reactions, with their structure being pivotal in pharmaceutical development due to their bioactivity. The Pummerer-type reaction, for instance, is a critical method for synthesizing TQ derivatives, involving intramolecular cyclization and demonstrating the reaction's efficiency and utility in creating complex organic compounds (Toda, Sakagami, & Sano, 1999). Another innovative approach includes the tert-butyl hydroperoxide mediated cascade synthesis of 3-arylsulfonylquinolines, offering a metal-free method for constructing these derivatives, highlighting a simple yet efficient strategy for forming C-S bonds and quinoline rings in a single step (Zhang et al., 2016).
Pharmacological Applications
1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibit potent histone deacetylase (HDAC) inhibitory activity, suggesting their utility in cancer treatment. These compounds, especially N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, have demonstrated marked antiproliferative activities against prostate cancer cells, underscoring their potential as lead compounds for developing novel cancer therapies (Liu et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-13-25(23,24)21-12-6-9-15-10-11-17(14-18(15)21)20-19(22)16-7-4-3-5-8-16/h3-5,7-8,10-11,14H,2,6,9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHZOFKHZIHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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